methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Research
Naphthalene derivatives, such as BIT225, have been investigated for their antiviral properties, particularly against HIV-1. BIT225 targets the Vpu ion channel, showing pronounced antiviral effects in myeloid lineage cells, a key reservoir for HIV-1 in the host. This suggests potential applications of naphthalene derivatives in developing antiviral therapies targeting reservoir cells to eradicate the virus (Wilkinson et al., 2016).
Toxicology and Environmental Health
Research on naphthalene and its metabolites, such as 1-naphthol and 2-naphthol, provides insights into the toxicological impact and environmental health risks of exposure. These studies help in understanding the exposure routes and potential health impacts of naphthalene derivatives, informing safety guidelines and exposure limits (Hikiji et al., 2013).
Metabolism and Pharmacokinetics
Naphthalene derivatives are used to study drug metabolism and pharmacokinetics, providing a model for understanding the metabolic pathways and elimination of similar compounds in humans and animals. For instance, FCE 22178, a thromboxane synthase inhibitor, undergoes glucuronidation, a common metabolic pathway, highlighting the importance of understanding metabolic processes in drug development (Thomassin et al., 1993).
Biomarkers of Environmental Exposure
The measurement of polycyclic aromatic hydrocarbons (PAHs) and their metabolites in biological samples, like urine, serves as a biomarker for environmental exposure to pollutants. This research aids in assessing the human exposure levels to PAHs, including naphthalene derivatives, which are prevalent in polluted environments. Such studies contribute to environmental health research and policy-making to mitigate exposure risks (Waidyanatha et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with thePhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform . This enzyme plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It’s synthesized via thecopper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) . This suggests that it might interact with its targets through a similar mechanism, possibly by binding to the active site of the enzyme and inhibiting its function .
Biochemical Pathways
Compounds that inhibit the phosphatidylinositol 4,5-bisphosphate 3-kinase can affect multiple signaling pathways, including thePI3K/Akt/mTOR pathway , which is involved in cell cycle progression, apoptosis, and cell growth .
Result of Action
Inhibition of the phosphatidylinositol 4,5-bisphosphate 3-kinase can lead to a decrease in cell proliferation and an increase in apoptosis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-naphthalen-2-yl-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)14-9-13(16-17-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLFDDSDTZENHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378103 |
Source
|
Record name | Methyl 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164295-93-6 |
Source
|
Record name | Methyl 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.